SiR-Hoechst

DNA binding affinity minor groove binding bisbenzimide derivatives

Standard UV/blue DNA stains cause phototoxicity and fail in STED nanoscopy. SiR-Hoechst solves this with far-red excitation (652/674 nm), enabling sub-100 nm chromatin imaging and 24h time-lapse without genetic manipulation. Procurement advantages: - Fluorogenic DNA-selective binding eliminates wash steps. - Validated for STED, SIM, confocal & widefield microscopy. - Minimal intrinsic toxicity ensures reliable long-term live-cell data.

Molecular Formula C56H59N9O4Si
Molecular Weight 950.2 g/mol
Cat. No. B12379234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiR-Hoechst
Molecular FormulaC56H59N9O4Si
Molecular Weight950.2 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9[Si](C1=C8C=CC(=C1)N(C)C)(C)C
InChIInChI=1S/C56H59N9O4Si/c1-62(2)38-14-20-43-50(33-38)70(6,7)51-34-39(63(3)4)15-21-44(51)52(43)45-30-37(12-19-42(45)56(67)68)55(66)57-24-8-9-29-69-41-17-10-35(11-18-41)53-58-46-22-13-36(31-48(46)60-53)54-59-47-23-16-40(32-49(47)61-54)65-27-25-64(5)26-28-65/h10-23,30-34H,8-9,24-29H2,1-7H3,(H3-,57,58,59,60,61,66,67,68)
InChIKeyVTXFVJRSJCSFQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 50 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SiR-Hoechst Far-Red DNA Probe for Live-Cell Nanoscopy


SiR-Hoechst (also marketed as SiR-DNA) is a bisbenzimide–silicon rhodamine (SiR) conjugate designed as a far-red, fluorogenic, cell-permeable DNA probe for live-cell fluorescence imaging. It combines the DNA minor groove-binding specificity of the Hoechst core with the far-red spectral properties and photostability of the silicon rhodamine fluorophore, enabling wash-free nuclear staining without genetic manipulation [1]. The probe is excited at 652 nm, emits at 674 nm, and is compatible with standard Cy5 filter sets as well as super-resolution modalities including stimulated emission depletion (STED) and structured illumination microscopy (SIM) .

Far-red live-cell DNA stain compatible with Cy5 filter sets
Compatible with STED, SIM, widefield, and confocal microscopy
Fluorogenic, wash-free protocol; cell-permeable without genetic manipulation
DNA minor-groove binding with distinct affinity profile vs. Hoechst dyes

Why SiR-Hoechst Cannot Be Simply Substituted


Generic substitution among live-cell DNA stains fails because SiR-Hoechst occupies a unique intersection of far-red excitation, fluorogenic DNA-selective binding, STED compatibility, and a distinct toxicity profile that differs fundamentally from both blue-excited Hoechst dyes and alternative far-red probes. Hoechst 33342, though widely used, requires phototoxic UV/blue excitation and is incompatible with STED [1]. DRAQ5 offers far-red excitation but exhibits intrinsic cytotoxicity at live-cell imaging concentrations [2]. SPY650-DNA, while a brighter second-generation alternative, represents a different procurement decision with distinct performance characteristics rather than a drop-in substitute . The quantitative evidence below establishes why direct interchange without experimental revalidation compromises data quality.

Hoechst 33342
UV excitation and STED incompatibility may limit direct substitution; phototoxic in time-lapse imaging.
DRAQ5
Intrinsic cytotoxicity at live-cell imaging concentrations may compromise long-term experiments; not a direct replacement.
SPY650-DNA
Reported higher brightness and distinct performance profile; direct interchange may require revalidation and method adjustment.

SiR-Hoechst vs. Alternative Stains: Quantitative Evidence


DNA Binding Affinity vs. Hoechst 33342

SiR-Hoechst binds to DNA with a dissociation constant (KD) of 8.4 μM, which is approximately 1,000-fold weaker (lower affinity) than the KD of the parent Hoechst 33342 for DNA [1]. The conjugate also exhibits no detectable affinity toward double-stranded RNA, confirming maintained selectivity [1].

DNA Binding Affinity
Head-to-head
KD = 8.4 μM vs. Hoechst ~8 nM (~1,000-fold weaker)
May support reduced DNA-process interference in long-term imaging
Fluorescence titration; verify in target cell model
DNA binding affinity minor groove binding bisbenzimide derivatives

Phototoxicity: Far-Red vs. UV Excitation

SiR-Hoechst is excited at 652 nm in the far-red spectrum, whereas Hoechst 33342 requires UV/blue excitation (approximately 350–390 nm) that is known to cause phototoxic damage to living cells during time-lapse imaging [1]. The shift to far-red excitation enables extended imaging durations without the cumulative photodamage associated with Hoechst dyes [2].

Phototoxicity Risk
Cross-study comparable
652 nm far-red vs. 350–390 nm UV; >260 nm shift
Supports extended time-lapse without UV photodamage
Phototoxicity review recommended for imaging duration
phototoxicity live-cell time-lapse imaging far-red fluorescence

STED Compatibility vs. Hoechst and DRAQ5

SiR-Hoechst is compatible with stimulated emission depletion (STED) super-resolution microscopy using the standard 775 nm depletion laser, achieving chromatin structure resolution below 100 nm in live primary human fibroblasts [1]. In contrast, Hoechst 33342 is incompatible with STED microscopy, and DRAQ5, while a far-red DNA stain, is toxic at concentrations required for live-cell imaging and thus unsuitable for extended live-cell STED applications [2][3].

STED Compatibility
Head-to-head
Compatible with 775 nm STED; live-cell resolution
Validated for live-cell super-resolution chromatin studies
Hoechst STED-incompatible; DRAQ5 toxic at imaging concentrations
Probe Brightness
Data to verify
SPY650-DNA reported higher brightness vs. SiR-Hoechst
Supplier-reported; verify in target assay and model
No published quantitative fold-change data available
Cytotoxicity Profile
Head-to-head
Minimal toxicity at staining concentrations; DRAQ5 toxic
Supports longitudinal live-cell studies
DNA damage response reported at low μM in some cell types; dose optimization recommended
STED microscopy super-resolution imaging nanoscopy

Probe Brightness: SPY650-DNA vs. SiR-Hoechst

SPY650-DNA is a second-generation far-red DNA probe marketed as an improved version of SiR-DNA/SiR-Hoechst, with superior brightness and reduced background while maintaining identical spectral properties (λabs 652 nm, λem 674 nm) and STED compatibility (775 nm depletion) . Imaging performance assessments indicate SPY650-DNA has superior brightness and live cell permeability compared to SiR-DNA . Both probes share the same bisbenzimide DNA minor groove-binding core, fluorogenic character, and Cy5 filter compatibility .

Probe Brightness
Data to verify
SPY650-DNA reported higher brightness vs. SiR-Hoechst
Supplier-reported; verify in target assay and model
No published quantitative fold-change data available
probe brightness signal-to-background ratio SPY dyes

Cytotoxicity: DRAQ5 vs. SiR-Hoechst

SiR-Hoechst is a non-cytotoxic alternative to DRAQ5 . DRAQ5, an anthraquinone-based DNA intercalator, is a far-red DNA stain but exhibits toxicity at concentrations typically used for live-cell microscopy [1]. This intrinsic chemical toxicity, independent of illumination, limits DRAQ5's utility in long-term live-cell imaging experiments, whereas SiR-Hoechst displays minimal toxicity under comparable conditions [2].

Cytotoxicity Profile
Head-to-head
Minimal toxicity at staining concentrations; DRAQ5 toxic
Supports longitudinal live-cell studies
DNA damage response reported at low μM in some cell types; dose optimization recommended
cytotoxicity DNA intercalator far-red probes

SiR-Hoechst Validated Applications


Live-Cell STED Imaging of Chromatin

SiR-Hoechst enables STED nanoscopy of chromatin in living cells at resolutions below 100 nm using standard 775 nm depletion lasers. This application is validated by direct experimental demonstration in live primary human fibroblasts where chromatin structures were resolved with sub-100 nm resolution [1]. The 1,000-fold weaker DNA binding affinity compared to Hoechst 33342 reduces the likelihood of STED-induced artifacts from dye-DNA interactions, while compatibility with far-red excitation avoids UV phototoxicity that would otherwise compromise live-cell super-resolution experiments [1]. For researchers requiring super-resolved chromatin imaging in living specimens, SiR-Hoechst provides a validated, off-the-shelf solution without the need for genetic engineering or specialized depletion laser configurations.

Time-Lapse Mitosis and Cell Cycle Imaging

SiR-Hoechst supports extended time-lapse imaging of mitotic progression in live HeLa cells over 24-hour observation periods without impairing cell proliferation at the concentrations required for DNA staining [1]. The far-red excitation at 652 nm eliminates the cumulative phototoxic damage associated with repeated UV/blue illumination of Hoechst dyes [2], while the probe's minimal intrinsic toxicity provides a favorable safety margin relative to DRAQ5 [3]. However, users should note that a subsequent study reported DNA damage responses and G2 arrest at concentrations below 1 μM in some cell types, indicating that careful dose optimization remains essential [4]. For studies of mitosis, cytokinesis, and nuclear dynamics, SiR-Hoechst enables longer continuous observation windows than UV-excited Hoechst dyes while maintaining compatibility with GFP and mCherry for multiplexed imaging.

Multiplex Nuclear Staining with GFP/mCherry

SiR-Hoechst's far-red emission (674 nm) enables clear spectral separation from GFP (emission ~509 nm) and mCherry (emission ~610 nm), allowing simultaneous three-color live-cell imaging with minimal channel crosstalk [1]. The probe is imaged using standard Cy5 filter sets and is compatible with widefield, confocal, SIM, and STED microscopy modalities [1]. This spectral compatibility positions SiR-Hoechst as an ideal nuclear counterstain for experiments tracking GFP/mCherry-tagged proteins of interest, with the added benefit of fluorogenic activation upon DNA binding, enabling wash-free imaging protocols that reduce sample manipulation and improve workflow efficiency [2]. The probe's applicability across different cell types and tissues, including primary human fibroblasts and Drosophila tissues, further supports its use in diverse experimental systems [2].

Deep Tissue and Organismal DNA Imaging

SiR-Hoechst's far-red emission in the 674 nm range minimizes sample autofluorescence and light absorption by biological tissues, enabling deeper imaging penetration compared to UV/blue-excited DNA stains [1]. This property has been validated in whole-organism imaging of Drosophila pupal epithelial cells using spinning disc confocal microscopy, where chromosomes were visualized during cellular division over several hours [2]. The probe's fluorogenic character (fluorescence enhanced upon DNA binding) provides high nuclear-staining specificity with low background, even in complex tissue environments [1]. For researchers imaging thick specimens, organoids, or intact model organisms, SiR-Hoechst offers superior signal-to-background ratios and reduced phototoxicity compared to short-wavelength DNA stains, making it suitable for applications where Hoechst dyes are limited by autofluorescence and shallow imaging depth.

Application
Selection Property
Validation Focus
Live-cell STED imaging of chromatin
STED compatibility with 775 nm depletion laser
Sub-100 nm chromatin resolution in live cells
Time-lapse mitosis and cell cycle imaging
Far-red excitation, low phototoxicity profile
Cell proliferation and DNA damage response monitoring
Multiplex nuclear staining with GFP/mCherry
Far-red emission, Cy5 filter compatibility
Spectral separation and wash-free protocol validation
Deep tissue and organismal DNA imaging
Far-red emission for deep tissue penetration
Signal-to-background ratio in thick specimens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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